Methyl 2-(methoxymethyl)aziridine-1-carboxylate
CAS No.:
Cat. No.: VC16009372
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | methyl 2-(methoxymethyl)aziridine-1-carboxylate |
| Standard InChI | InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | NRWLKICNVQXPDC-UHFFFAOYSA-N |
| Canonical SMILES | COCC1CN1C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(methoxymethyl)aziridine-1-carboxylate (CAS No.: [withheld per EvitaChem listing]) has the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol. The aziridine ring’s strain and the electron-withdrawing carboxylate group render the compound highly reactive toward nucleophilic and electrophilic agents. The methoxymethyl side chain introduces steric bulk and influences regioselectivity in ring-opening reactions.
Structural Analysis:
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Aziridine core: A three-membered ring with bond angles of approximately 60°, leading to significant ring strain.
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Substituents:
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1-position: Methyl ester (-COOCH₃), which polarizes the adjacent N-C bond.
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2-position: Methoxymethyl (-CH₂OCH₃), contributing to steric hindrance and modulating solubility.
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Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of methyl 2-(methoxymethyl)aziridine-1-carboxylate typically involves multi-step sequences starting from chiral epoxides or aziridine precursors. A patent by US20150225340A1 outlines a method using (R)-epichlorohydrin as a starting material :
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Epoxide Aminolysis:
(R)-Epichlorohydrin reacts with 2-ethyl-6-methylaniline in a lower alcohol (e.g., methanol) under reflux to form (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol. -
Aziridine Formation:
Treatment with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene induces ring closure via a Mitsunobu reaction, yielding (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine . -
Carboxylation:
Esterification with methyl chloroformate introduces the carboxylate group at the 1-position, producing the target compound.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1 | (R)-Epichlorohydrin, MeOH, reflux | >95% | N/A |
| 2 | DIAD, PPh₃, toluene, 0°C → reflux | 75–80% | >99% |
| 3 | Methyl chloroformate, base | ~85% | Retained |
Physical and Chemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 145.16 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | ~117–120°C (extrapolated) | |
| Solubility | Miscible in polar aprotic solvents (e.g., DMF, THF) |
The compound’s reactivity is dominated by ring-opening reactions:
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Nucleophilic Attack: Amines, thiols, or alcohols open the aziridine ring at the less substituted carbon due to steric and electronic factors.
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Electrophilic Functionalization: Protonation or alkylation at nitrogen enhances susceptibility to ring expansion or polymerization .
Applications in Industrial and Pharmaceutical Chemistry
Agrochemical Synthesis
Methyl 2-(methoxymethyl)aziridine-1-carboxylate serves as a chiral intermediate in the production of S-Metolachlor, a herbicidally active isomer of metolachlor. The compound’s high enantiomeric purity (>99% ee) ensures efficient synthesis of the desired herbicidal agent, which targets broad-leaf weeds in crops like corn and soybeans .
Pharmaceutical Intermediates
While direct pharmaceutical applications are less documented, structurally related aziridines are employed in antiviral and anticancer agents. For example, US8921341B2 discloses complex aziridine-containing compounds with antiviral activity, suggesting potential utility in drug discovery .
Recent Advances and Future Directions
Recent studies explore radical-mediated functionalization of aziridine carboxylates. For instance, Alves et al. demonstrated intermolecular alkyl radical additions to analogous aziridine derivatives, enabling the synthesis of quaternary carbon centers . Such methods could expand the utility of methyl 2-(methoxymethyl)aziridine-1-carboxylate in asymmetric catalysis.
Future research should prioritize:
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Green Synthesis: Developing catalytic, solvent-free routes to reduce environmental impact.
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Bioconjugation: Investigating aziridine-carboxylates as protein-modifying reagents for biopharmaceuticals.
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